molecular formula C8H11N3O3 B11899647 Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Cat. No.: B11899647
M. Wt: 197.19 g/mol
InChI Key: GJEJGEPQIZPLQU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a specialized heterocyclic building block of significant interest in neuroscience and pharmaceutical research. A key study investigating its effects demonstrated that this pyrroloisoxazole compound can modulate key neurotransmitter systems, notably influencing tissue levels of catecholamines and 5-hydroxytryptamine (serotonin) in preclinical models . This action on monoaminergic systems positions it as a valuable chemical tool for researchers studying the neurochemical basis of various neurological conditions and for probing the function of these neurotransmitter pathways. The core structure of this reagent incorporates both a pyrrole and an isoxazole ring, two heterocycles widely recognized for their broad spectrum of biological activities. Isoxazole derivatives, in particular, are frequently explored in medicinal chemistry for their potential anticancer, anti-inflammatory, antimicrobial, and antidepressant properties . The presence of the hydrazine group and the ester functionality provides versatile handles for further synthetic manipulation, enabling medicinal chemists to incorporate this complex, privileged scaffold into novel drug candidates. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules and in basic science investigations aimed at understanding and intervening in neurochemical processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-amino-4,6-dihydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-2-13-8(12)11-3-5-6(4-11)10-14-7(5)9/h2-4,9H2,1H3

InChI Key

GJEJGEPQIZPLQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=C(ON=C2C1)N

Origin of Product

United States

Preparation Methods

Formation of the Isoxazole Core via Hydroxylamine-Mediated Cyclization

In a protocol analogous to US3562285A, the isoxazole ring is formed by treating a pyrrolidine precursor containing a nitrile group with hydroxylamine hydrochloride under basic conditions. For example:

  • Starting Material : N-Carbethoxy-3-imino-4-cyanopyrrolidine.

  • Reagents : Hydroxylamine hydrochloride, aqueous NaOH.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Intermediate : N-Carbethoxy-3-amino-4-(hydroxyimino)pyrroline.

  • Cyclization : Acid-catalyzed intramolecular cyclization yields the isoxazole ring.

Critical Parameters :

  • Temperature : Prolonged reflux (>6 hours) ensures complete cyclization.

  • Yield : ~70–80% after recrystallization from aqueous ethanol.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient dipolarophiles is a robust method for isoxazole synthesis. Applied to pyrrolo-isoxazoles, this approach offers regioselectivity and functional group tolerance.

Nitrile Oxide Generation and Cycloaddition

  • Nitrile Oxide Precursor : Chlorooxime derived from 3-cyanopyrrolidine.

  • Dipolephile : Ethyl acrylate or acetylene derivatives.

  • Conditions : In situ generation of nitrile oxide using triethylamine, followed by cycloaddition at 0–25°C.

Example Protocol :

  • Chlorooxime (1.2 equiv), ethyl propiolate (1.0 equiv), and triethylamine (2.0 equiv) in dichloromethane.

  • Stirred for 12 hours at room temperature.

  • Yield : 65–75% after column chromatography.

Advantages :

  • High regiochemical control.

  • Compatibility with ester functionalities.

Condensation Reactions with Amino Esters

Condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with α,β-unsaturated carbonyl compounds provides access to fused isoxazole systems. This method, inspired by Ambeed’s pyrazole synthesis, involves base-mediated coupling.

Base-Catalyzed Coupling and Cyclization

  • Reactants :

    • Ethyl 5-amino-1H-pyrazole-4-carboxylate.

    • Ethyl 3-ethoxyacrylate.

  • Base : Cesium carbonate (2.0 equiv) in DMF.

  • Conditions : 110°C for 16 hours.

  • Workup : Acidification with acetic acid, extraction with dichloromethane, and recrystallization from ethanol.

Outcome :

  • Product : Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (92% yield).

  • Adaptation : Replacing pyrazole with pyrrolidine derivatives may yield the target isoxazole.

Optimization Tips :

  • Solvent : DMF enhances reaction efficiency at high temperatures.

  • Purification : Recrystallization from ethanol removes unreacted starting materials.

Acylation and Functionalization of the Amino Group

Post-cyclization acylation introduces diversity into the pyrrolo-isoxazole scaffold. The patent US3562285A demonstrates this using 3,4,5-trimethoxybenzoyl chloride or acetic anhydride.

Acylation Protocol

  • Substrate : Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate.

  • Acylating Agent : 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv).

  • Base : Pyridine (1.2 equiv) in methylene chloride.

  • Conditions : Stirred at room temperature for 24 hours.

  • Workup : Evaporation, trituration with water, and recrystallization from acetone.

Yield : 45–50%.

Key Observations :

  • Solvent Choice : Methylene chloride minimizes side reactions.

  • Temperature : Room temperature prevents decomposition of acid-sensitive intermediates.

Industrial-Scale Considerations and Challenges

Purification Challenges

  • Recrystallization Solvents : Ethanol and acetone are preferred for high-purity products (>98% by HPLC).

  • Chromatography : Avoided in large-scale production due to cost; fractional crystallization is prioritized.

Yield Optimization

  • Catalyst Screening : Cs2CO3 outperforms K2CO3 or NaHCO3 in condensation reactions.

  • Stoichiometry : Excess acylating agents (1.2–1.5 equiv) drive reactions to completion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Cyclization70–8095–98HighLong reaction times
1,3-Dipolar Addition65–7590–95ModerateRegioselectivity control
Condensation85–9297–99HighSolvent toxicity
Acylation45–5098–99HighLow functional diversity

Chemical Reactions Analysis

Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution, enabling diverse derivatization pathways.

Acylation

Reaction with acylating agents introduces protective or functional groups:

Reagent Conditions Product Yield Source
Acetic anhydrideHeating at reflux (0.5 hr)Ethyl 3-acetamido-4H-pyrrolo[3,4-c]isothiazole-5(6H)-carboxylate45%
3,4,5-Trimethoxybenzoyl chlorideRoom temperature (24 hr, CH₂Cl₂/pyridine)Ethyl 3-(3,4,5-trimethoxybenzamido)-4H-pyrrolo[3,4-c]isothiazole-5(6H)-carboxylateNot specified

Mechanism : The amino group attacks the electrophilic carbonyl carbon, forming an amide bond. Pyridine acts as a catalyst by neutralizing HCl byproducts .

Alkylation

Alkyl halides facilitate the introduction of alkyl chains:

Reagent Conditions Product Yield Source
2-Chloro-1-(1H-indol-3-yl)ethanoneReflux (12 hr, EtOH/Et₃N)4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole81%

Mechanism : Nucleophilic displacement of chloride followed by intramolecular cyclization eliminates water .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Isoxazolo[5,4-b]pyridine Formation

Reaction with ethyl 2-cyano-3-ethoxyacrylate under thermal conditions:

Reagent Conditions Product Yield Source
Ethyl 2-cyano-3-ethoxyacrylate180–185°C (6 hr, triethylamine)Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate65%

Key Observations :

  • IR spectra confirm ester (1691 cm⁻¹) and C=N (1646 cm⁻¹) functionalities .

  • ¹H-NMR signals at δ 8.18 ppm (aromatic proton) and δ 4.29 ppm (ester -OCH₂CH₃) validate the structure .

Oxidation of Amino Group

Hypothetically, the -NH₂ group could be oxidized to nitro (-NO₂) using strong oxidizers like KMnO₄ or H₂O₂, though experimental validation is required.

Ester Reduction

The ethyl ester (-COOEt) may be reduced to a primary alcohol (-CH₂OH) using agents like LiAlH₄. This transformation is common in ester chemistry but not explicitly documented for this compound.

Comparative Reactivity

The fused pyrrole-isoxazole system influences reactivity compared to simpler analogs:

Compound Key Reactivity Differences
Ethyl 3-amino-5-methylisoxazoleLacks fused pyrrole ring, reducing steric hindrance and electronic conjugation effects.
Ethyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylateStructural isomerism alters regioselectivity in substitution reactions.

Biological Relevance of Reaction Products

Derivatives exhibit pharmacological potential:

  • Acylated analogs (e.g., 3,4,5-trimethoxybenzamido derivative) show antifungal activity, inhibiting Candida albicans at 62 µg/mL .

  • Pyrrolo-isoxazole-indole hybrids (e.g., compound from ) are studied for anticancer properties due to structural resemblance to kinase inhibitors.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Research indicates that certain derivatives of this compound demonstrate promising anticancer effects, particularly against lung cancer cells. For instance, compounds synthesized from this base structure showed varying degrees of inhibition on A549 lung cancer cells compared to standard treatments like doxorubicin .

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create diverse derivatives with tailored functionalities. For example:

  • Oxidation Reactions : The amino group can be oxidized to form nitro derivatives.
  • Reduction Reactions : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions with alkyl halides or acyl chlorides.

Case Studies

  • Anticancer Evaluation : A study evaluated several derivatives for their anticancer properties against A549 lung cancer cells. Compounds derived from this compound exhibited excellent activity levels, indicating potential for further development as therapeutic agents .
  • Electrochemical Behavior : Research into the electrochemical behavior of isoxazole derivatives demonstrated their potential as antioxidant agents. The study highlighted the importance of substituents on the aromatic rings influencing the electrochemical properties and biological activities of these compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Activity/Properties Molecular Weight Reference
Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5-carboxylate Pyrrolo[3,4-c]isoxazole 3-NH₂, 5-ethyl ester Biogenic amine modulation (inferred) ~213.21* Target
Ethyl 3-acetamido-4H-pyrrolo[3,4-c]isoxazole-5-carboxylate (CL-62375) Pyrrolo[3,4-c]isoxazole 3-NHCOCH₃, 5-ethyl ester Depletes catecholamines, serotonin in rats ~255.25
Pyrazolylpyrrolo[3,4-c]pyrroles Pyrrolo[3,4-c]pyrrole Pyrazole substituents Blocked cycloaddition pathways Varies
Benzyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5-carboxylate Pyrrolo[3,4-c]isoxazole 3-NH₂, 5-benzyl ester Higher lipophilicity 259.26
Edotecarin (Indolo-pyrrolo-carbazole derivative) Indolo[2,3-a]pyrrolo[3,4-c]carbazole Glucopyranosyl, hydroxyl groups Anticancer (topoisomerase I inhibitor) 608.55

*Calculated based on molecular formula (C₈H₁₁N₃O₃).

Pharmacological Activity Comparisons

  • This suggests that the amino group in the target compound may enhance interactions with monoamine transporters or enzymes .
  • Benzyl ester analog : The benzyl ester increases molecular weight (259.26 vs. ~213.21) and lipophilicity, likely altering blood-brain barrier penetration and metabolic stability compared to the ethyl ester .
  • Edotecarin: While sharing a pyrrolo core, edotecarin’s extended aromatic system and glucopyranosyl moiety enable DNA topoisomerase I inhibition, highlighting how structural complexity expands therapeutic applications .

Substituent Effects on Bioactivity

  • Amino vs. Acetamido: The 3-amino group’s nucleophilicity may enhance interactions with amine receptors or transporters, whereas the acetamido group in CL-62375 may stabilize the compound against enzymatic degradation, prolonging its activity .
  • Ethyl vs. Benzyl ester : Ethyl esters generally exhibit faster metabolic hydrolysis than benzyl esters, suggesting the target compound may have shorter half-life but improved solubility .

Biological Activity

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring fused with an isoxazole moiety , contributing to its distinctive chemical properties. Its molecular formula is C8H8N2O3C_8H_8N_2O_3, with a molecular weight of approximately 180.16 g/mol. The presence of both amino and ester functional groups enhances its versatility as a chemical intermediate and potential therapeutic agent.

This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. Notably, it acts as a noncompetitive inhibitor of tyrosine hydroxylase , an enzyme crucial for dopamine synthesis. This inhibition can be reversed by substrates like tyrosine, suggesting that the compound may play a role in regulating dopaminergic pathways, which are implicated in various neurological disorders .

Neuropharmacological Effects

Research indicates that this compound can affect dopaminergic pathways by inhibiting key enzymes involved in dopamine production. Such interactions make it a candidate for pharmacological applications targeting neurodegenerative diseases and mood disorders. Its ability to modulate neurotransmitter synthesis positions it as a potential lead compound for developing new treatments in these areas .

Anticancer Properties

This compound has shown promise in anticancer research. Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with IC50 values ranging from 5.0 to 18.0 µM .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits notable cytotoxicity against cancer cell lines, with some derivatives outperforming established chemotherapeutic agents like 5-fluorouracil .
  • Enzyme Inhibition Studies : Interaction studies reveal that this compound can modulate enzyme activity related to neurotransmitter synthesis, highlighting its potential role in treating mood disorders and neurodegenerative diseases .

Data Summary Table

Biological Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityHCT-116 (Colorectal)5.0
CytotoxicityPC3 (Prostate)8.0 - 18.0
Enzyme InhibitionTyrosine HydroxylaseNoncompetitive

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate?

Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including cyclization and functionalization. A validated approach involves:

  • Cyclocondensation : Reacting ethyl glycinate derivatives with isoxazole precursors under reflux in aprotic solvents (e.g., DMF) to form the pyrrolo-isoxazole core .
  • Amino Group Introduction : Post-cyclization amidation or substitution, as described in U.S. Patent 3562287, using N-substituted acetimidoyl reagents to install the 3-amino group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.

Advanced: How can contradictory crystallographic data for this compound be resolved?

Answer:
Structural ambiguities often arise due to disorder in the pyrrolo-isoxazole ring or solvent inclusion. Methodological solutions include:

  • High-Resolution X-ray Diffraction : Use SHELXL for refinement, emphasizing the "L.S." command to handle positional disorder. A typical protocol involves collecting data at 100 K to minimize thermal motion artifacts .
  • Twinned Data Handling : For crystals with non-merohedral twinning, apply the BASF parameter in SHELXL to deconvolute overlapping reflections .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul geometry analysis to validate bond lengths/angles against similar heterocycles .

Basic: Which spectroscopic techniques are optimal for confirming the compound’s structure?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.2–4.4 ppm quartet) and pyrrolo-isoxazole protons (δ 6.5–7.2 ppm multiplet) .
    • ¹³C NMR : Confirm the carbonyl (δ 165–170 ppm) and isoxazole carbons (δ 95–110 ppm) .
  • Mass Spectrometry (HRMS) : ESI+ mode to observe [M+H]⁺, with exact mass matching ±2 ppm error.
  • IR Spectroscopy : Stretching bands for NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

Advanced: What experimental designs are suitable for studying its biogenic amine-depleting activity?

Answer:
Key in vivo and in vitro approaches include:

  • Rodent Models : Administer the compound intraperitoneally (10–50 mg/kg) in Sprague-Dawley rats. Measure catecholamine (norepinephrine, dopamine) and serotonin levels in brain homogenates using HPLC-ECD with a C18 column (mobile phase: 0.1 M phosphate buffer, pH 3.0, 10% methanol) .
  • Mechanistic Probes : Co-administer tyrosine hydroxylase inhibitors (e.g., α-methyl-p-tyrosine) to differentiate between synthesis inhibition and vesicular depletion .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values for amine depletion.

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:
Strategies to optimize SAR include:

  • Substituent Variation : Synthesize derivatives with modifications at the 3-amino group (e.g., alkylation, acylation) and isoxazole ring (halogenation, methylation) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against monoamine transporters (SERT, NET) to prioritize analogs with predicted high affinity .
  • Functional Assays : Test analogs in HEK293 cells expressing human SERT/NET using [³H]-neurotransmitter uptake inhibition assays (IC₅₀ determination) .

Basic: What are the critical purity criteria for this compound in pharmacological studies?

Answer:

  • Chromatographic Purity : ≥98% by HPLC (C18 column, 30% acetonitrile/70% water, 1 mL/min flow rate, UV detection at 254 nm) .
  • Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.
  • Residual Solvents : GC-MS analysis to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for DMF) .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

  • Metabolite Prediction : Use GLORYx or BioTransformer to identify likely Phase I/II metabolites (e.g., ester hydrolysis, isoxazole ring oxidation) .
  • CYP450 Inhibition Assays : Incubate the compound with human liver microsomes and CYP-specific substrates (e.g., phenacetin for CYP1A2) to assess inhibitory potential .
  • Half-Life Estimation : Apply in vitro t₁/₂ measurements in hepatocyte suspensions (37°C, 5% CO₂) with LC-MS/MS quantification.

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Hazard Mitigation : Use fume hoods and nitrile gloves due to potential irritancy (unclassified in GHS but structurally similar to reactive heterocycles) .
  • Spill Management : Neutralize with 10% sodium bicarbonate, followed by absorption with vermiculite.
  • Waste Disposal : Incinerate at >1000°C in a licensed facility to avoid environmental release .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral Chromatography : Use Chiralpak IA-3 column (hexane/isopropanol 90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G**) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to enforce stereocontrol .

Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS with sonication (30 min, 40 kHz) to achieve 1–5 mM stock solutions .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (oil-in-water emulsion) to enhance bioavailability .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity .

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